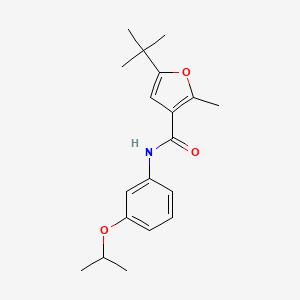![molecular formula C13H18N2O3S B5875687 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide, also known as MNS or MNS-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell proliferation and survival, and its dysregulation is a common feature of many cancers. 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide may also inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the stabilization of many oncogenic proteins.
Biochemical and Physiological Effects:
4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide inhibits cancer cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has also been shown to inhibit the activity of Hsp90, which is involved in the stabilization of many oncogenic proteins. In vivo studies have shown that 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide inhibits tumor growth and metastasis in mouse models of breast cancer and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide in lab experiments is that it has been shown to be effective in inhibiting the growth of a range of cancer cell lines. Additionally, 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile. However, one limitation of using 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a cancer treatment.
Orientations Futures
There are several future directions for the study of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide. One area of research could focus on elucidating the mechanism of action of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide, which would help to optimize its use as a cancer treatment. Additionally, further studies could investigate the efficacy of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide in combination with other anti-cancer agents. Another area of research could focus on the development of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide analogs with improved potency and selectivity for cancer cells. Finally, the use of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide in preclinical studies could be expanded to investigate its potential as a treatment for other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction results in the formation of 4-methyl-N-(4-morpholinyl)benzenesulfonamide, which is then reacted with ethyl isocyanoacetate to produce 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide.
Applications De Recherche Scientifique
4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has been studied for its potential as an anti-cancer agent. In vitro studies have shown that 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide inhibits the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide may have potential as a novel cancer treatment.
Propriétés
IUPAC Name |
(NE)-4-methyl-N-(1-morpholin-4-ylethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-11-3-5-13(6-4-11)19(16,17)14-12(2)15-7-9-18-10-8-15/h3-6H,7-10H2,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGULHOQBZSQYEJ-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)phenyl]-3-fluorobenzamide](/img/structure/B5875604.png)




![methyl 2-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B5875654.png)
![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)



![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)


